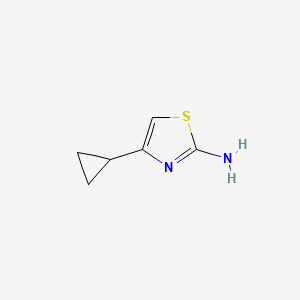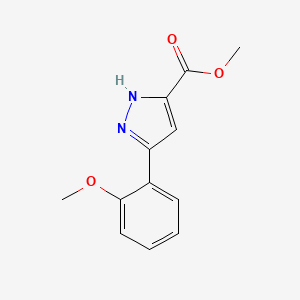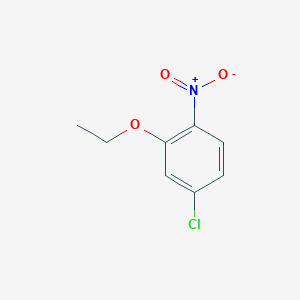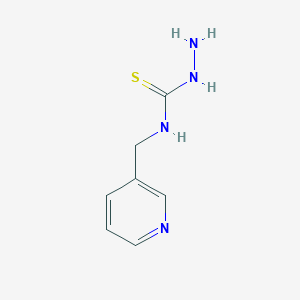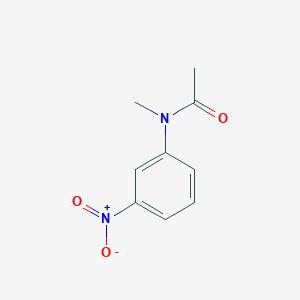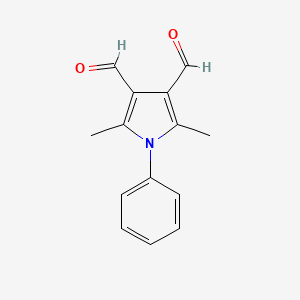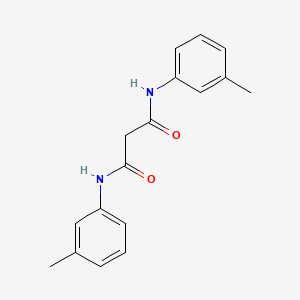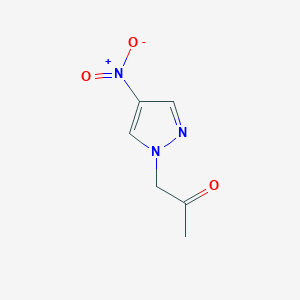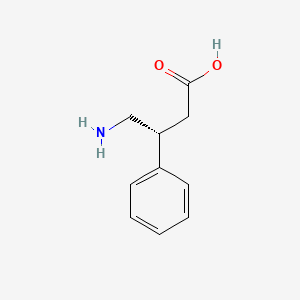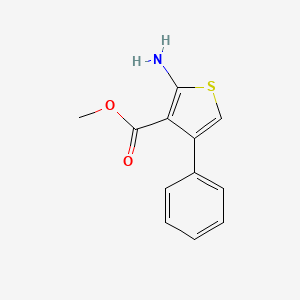
N-(4-amino-2-methylphenyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-amino-2-methylphenyl)-4-methoxybenzamide is a compound that belongs to the class of N-phenylbenzamide derivatives. These compounds have been studied for various biological activities, including antiviral, antiemetic, and anticancer properties. The compound itself is characterized by the presence of an amino group on the benzene ring, which is ortho to a methyl group, and a methoxy group on the benzamide moiety.
Synthesis Analysis
The synthesis of N-phenylbenzamide derivatives often involves the condensation of appropriate benzoyl chlorides with amines or the reaction of benzoic acids with amines in the presence of coupling agents. For example, the synthesis of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was achieved by condensation of 3-methoxybenzoic acid with an intermediate diamine . Another related compound, 4-Amino-N-[3-(2-hydroxyethyl)sulfonylsulfatide]phenylbenzamide, was synthesized using a nitro precursor that underwent hydrogenation and esterification .
Molecular Structure Analysis
The molecular structure of N-phenylbenzamide derivatives can be determined using X-ray crystallography. For instance, the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, a compound with a similar methoxybenzamide structure, was found to crystallize in two polymorphs, both belonging to the monoclinic system . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
N-phenylbenzamide derivatives can undergo various chemical reactions, including metalation, as demonstrated by N-tert-butyl-N-methyl-2-methoxybenzamide, which underwent directed metalation to yield a methylated product . These reactions are important for the modification and functionalization of the benzamide core, which can lead to the discovery of compounds with enhanced biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-phenylbenzamide derivatives, such as density, refractive index, molar refractivity, and polarizability, can be studied to understand their behavior in different environments. For example, the molar refractivity and polarizability of an antiemetic drug related to N-(4-amino-2-methylphenyl)-4-methoxybenzamide were calculated from density and refractive index data, showing stronger polarizability effects with an increase in drug concentration .
Biological Activity Analysis
N-phenylbenzamide derivatives have been evaluated for various biological activities. For instance, a derivative exhibited significant anti-EV 71 activity, which is promising for the development of antiviral drugs . Another derivative showed marked inhibition against several human cancer cell lines, indicating potential anticancer activity . These studies highlight the importance of N-phenylbenzamide derivatives in drug discovery.
Wissenschaftliche Forschungsanwendungen
Synthesis and Activity
- N-(4-amino-2-methylphenyl)-4-methoxybenzamide and related compounds have been studied for their gastroprokinetic activity, which is critical in treating disorders like gastroparesis. These compounds affect gastric emptying and serotonin-4 receptor binding, suggesting their potential in digestive system therapeutics (Kalo et al., 1995).
Antioxidant Potential
- Amino-substituted benzamide derivatives, including those similar to N-(4-amino-2-methylphenyl)-4-methoxybenzamide, exhibit powerful antioxidant properties. These compounds work by scavenging free radicals, making them significant in the study of oxidative stress and related diseases (Jovanović et al., 2020).
Antiviral Applications
- N-Phenylbenzamide derivatives, which are structurally related to N-(4-amino-2-methylphenyl)-4-methoxybenzamide, show promise as antiviral agents. Specifically, these compounds have demonstrated efficacy against Enterovirus 71, a significant cause of hand, foot, and mouth disease (Ji et al., 2013).
Molecular Structure and Interactions
- The molecular structure of compounds like N-(4-amino-2-methylphenyl)-4-methoxybenzamide has been explored through techniques such as X-ray diffraction and DFT calculations. Understanding these structures aids in predicting and enhancing their biological activity (Karabulut et al., 2014).
Radiolabelling for Imaging
- Some derivatives have been radiolabelled for potential use in imaging studies, particularly in PET scans. These studies focus on understanding the distribution and interaction of these compounds in biological systems, which is crucial for diagnostic applications (Terrière et al., 1997).
Antimicrobial Screening
- N-(4-amino-2-methylphenyl)-4-methoxybenzamide derivatives have been synthesized and evaluated for their antimicrobial properties. These studies are vital in the search for new therapeutic agents against bacterial and fungal infections (Desai et al., 2013).
Psycho- and Neurotropic Properties
- Some derivatives have been studied for their psycho- and neurotropic effects. Such research provides insights into the potential of these compounds in treating neurological and psychiatric disorders (Podolsky et al., 2017).
Safety And Hazards
The safety information available indicates that “N-(4-amino-2-methylphenyl)acetamide” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: Wash with plenty of water (P302+P352) .
Eigenschaften
IUPAC Name |
N-(4-amino-2-methylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-9-12(16)5-8-14(10)17-15(18)11-3-6-13(19-2)7-4-11/h3-9H,16H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWHKHHSFIZHAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-methylphenyl)-4-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-amino-2-benzo[b]furancarboxylate](/img/structure/B1348597.png)
